1-(Thiophene-2-carbonyl)piperidin-4-amine hydrochloride
Overview
Description
1-(Thiophene-2-carbonyl)piperidin-4-amine hydrochloride is an organic compound with the molecular formula C10H15ClN2OS and a molecular weight of 246.76 g/mol . This compound is characterized by the presence of a thiophene ring attached to a piperidine moiety, which is further functionalized with an amine group and a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Thiophene-2-carbonyl)piperidin-4-amine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the reaction of thiophene-2-carbonyl chloride with piperidin-4-amine.
Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-(Thiophene-2-carbonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Thiophene-2-carbonyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-carbonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize amine and thiophene groups, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
1-(Thiophene-2-carbonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-thiophen-2-ylmethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h1-2,7-8H,3-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOMGSPMKIOMKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CS2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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